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Compound of Interest

Compound Name: S2101

Cat. No.: B15583422

Technical Support Center: S2101 Imaging
Protocol Refinement

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals involved in
the S2101 clinical trial. The aim is to ensure accurate and consistent response assessment
through refined imaging protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary imaging modalities and response assessment criteria for the $S2101
trial?

Al: The S2101 trial primarily utilizes Computed Tomography (CT) for tumor assessment. For
patients with melanoma, CT scans of the chest, abdomen, and pelvis are required. For those
with Head and Neck Squamous Cell Carcinoma (HNSCC), CT scans of the neck and chest are
mandated.[1][2] The response assessment is conducted according to the Response Evaluation
Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1]

Q2: How are "target lesions" and "non-target lesions" defined and selected in $2101 according
to RECIST 1.17?
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A2:1n S2101, as per RECIST 1.1 guidelines, up to five of the largest and most reproducibly
measurable lesions are selected as "target lesions,"” with a maximum of two lesions per organ.
To qualify as measurable, solid lesions must have a longest diameter of at least 10 mm, and
lymph nodes must have a short axis of at least 15 mm. All other identifiable lesions are
classified as "non-target lesions” and are monitored qualitatively.

Q3: What constitutes "progressive disease" (PD) under RECIST 1.1 in the context of the $S2101
trial?

A3: In the S2101 trial, Progressive Disease (PD) is defined by one or more of the following
RECIST 1.1 criteria:

o A 20% increase in the sum of the diameters of target lesions, with an absolute increase of at
least 5 mm from the nadir (smallest recorded sum).

e The appearance of one or more new lesions.
o Unequivocal progression of non-target lesions.
Q4: Can imaging from different scanner models or institutions be used for S2101 participants?

A4: While it is highly recommended to maintain consistency in imaging equipment and
protocols for each patient throughout the trial, multi-center trials like $2101 often involve
different scanner models. To mitigate variability, it is crucial to standardize key acquisition and
reconstruction parameters as much as possible across all sites.

Troubleshooting Guides

This section addresses specific issues that may arise during imaging acquisition and analysis
for the S2101 trial.

Issue 1: Inconsistent Lesion Measurement

e Problem: Significant variability in lesion measurements between different time points or
readers.

e Cause:
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o Poorly defined lesion boundaries.
o Inconsistent application of measurement tools.

o Changes in patient positioning or slice thickness between scans.

e Solution:

o Protocol Adherence: Strictly follow the RECIST 1.1 guidelines for measuring the longest
diameter of solid lesions and the short axis of lymph nodes.

o Consistent Slice Thickness: It is strongly recommended to use a slice thickness of 5 mm

or less.

o Image Review: When uncertainty arises, a consensus reading by two or more radiologists

is recommended.

o Software Calibration: Ensure that the measurement tools in the viewing software are

properly calibrated.

Issue 2: Imaging Artifacts Obscuring Lesions

e Problem: The presence of artifacts in CT images makes it difficult to accurately identify and
measure lesions.

e Common Artifacts & Solutions:
o Motion Artifacts: Caused by patient movement, resulting in blurring or ghosting.

» Solution: Properly immobilize and instruct the patient before the scan. Use the fastest

possible scan time.

o Beam Hardening: Appears as dark streaks or bands between dense objects (e.g., bone,

contrast agent).

» Solution: Use of iterative reconstruction algorithms and, if possible, dual-energy CT can
help mitigate these artifacts.
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o Metal Artifacts: Severe streaking caused by metallic implants.

» Solution: Utilize metal artifact reduction (MAR) software if available. Angling the gantry
may also help.

Issue 3: Difficulty in Identifying New Lesions

e Problem: Ambiguity in determining if a newly observed lesion is a true new lesion or a
previously undetected one.

e Solution:

o Careful Comparison: Meticulously compare the current scan with the baseline and all prior
scans.

o Multi-planar Reconstruction: Utilize sagittal and coronal reformats to confirm the presence
and location of the lesion in three dimensions.

o Expert Consultation: If uncertainty persists, consult with an experienced radiologist. A
follow-up scan may be necessary to confirm persistence and growth.

Quantitative Data Summary

The following tables provide an illustrative summary of response assessment data, as would be
collected in the S2101 trial. Note: The data presented here is for illustrative purposes only and
does not represent actual results from the S2101 trial.

Table 1: lllustrative RECIST 1.1 Response in $S2101 Melanoma Cohort
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Baseline Nadir Current Percent Percent
RECIST
. Sum of Sum of Sum of Change Change
Patient ID . . . 1.1
Diameter Diameter Diameter from from
. . Category
s (mm) s (mm) s (mm) Baseline Nadir
Partial
S2101-M-
001 125 80 85 -32% +6.3% Response
(PR)
Stable
S2101-M-
002 98 98 110 +12.2% +12.2% Disease
(SD)
Progressiv
S2101-M- _
003 150 110 140 -6.7% +27.3% e Disease
(PD)
Complete
S2101-M-
85 0 0 -100% N/A Response
004
(CR)

Table 2: lllustrative RECIST 1.1 Response in S2101 HNSCC Cohort
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Baseline Nadir Current Percent Percent
RECIST
. Sum of Sum of Sum of Change Change
Patient ID . . . 1.1
Diameter Diameter Diameter from from
. . Category
s (mm) s (mm) s (mm) Baseline Nadir
Stable
$2101-H- ,
75 50 55 -26.7% +10% Disease
001
(SD)
Partial
S$2101-H-
60 35 30 -50% -14.3% Response
002
(PR)
Progressiv
S$2101-H- _
003 90 90 115 +27.8% +27.8% e Disease
(PD)
Partial
S2101-H-
110 70 70 -36.4% 0% Response
004
(PR)

Experimental Protocols
Protocol 1: Baseline Tumor Assessment

Imaging Modality: Multi-detector CT (MDCT) is the required imaging modality.
Scan Coverage:

o Melanoma: Chest, Abdomen, Pelvis.

o HNSCC: Neck, Chest.

Contrast Administration: Intravenous contrast is mandatory unless contraindicated.
Slice Thickness: A slice thickness of 5 mm or less is strongly recommended.
Lesion Identification: All sites of disease are to be identified and documented.

Target Lesion Selection:
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o Select up to 5 target lesions (maximum of 2 per organ).

o Measurable lesions are defined as 210 mm in the longest diameter for non-nodal lesions
and =15 mm in the short axis for nodal lesions.

o Record the measurements of all target lesions.

» Non-Target Lesion Documentation: All other lesions should be documented as non-target
and followed qualitatively.

Protocol 2: Follow-up Tumor Assessment

e Imaging Modality and Parameters: All follow-up scans should be performed using the same
imaging modality, contrast protocol, and ideally the same scanner as the baseline scan.

o Scan Coverage: The scan coverage should be identical to the baseline scan.
e Target Lesion Measurement:

o Measure and record the same target lesions identified at baseline.

o Calculate the sum of the diameters of all target lesions.

» Non-Target Lesion Assessment: Qualitatively assess all non-target lesions and document as

"disappeared,” "no change," or "unequivocal progression.”
o New Lesion ldentification: Systematically search for and document any new lesions.

e Response Evaluation: Based on the changes in target lesions, non-target lesions, and the
presence of new lesions, assign a RECIST 1.1 response category (CR, PR, SD, PD).

Visualizations
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S2101 RECIST 1.1 Response Assessment Workflow
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Click to download full resolution via product page

Caption: S2101 RECIST 1.1 imaging response assessment workflow.
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Caption: Simplified signaling pathways of Cabozantinib and Nivolumab.

Need Custom Synthesis?

Email: info@benchchem.com or Request Quote Online.

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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e 1. Influence of CT acquisition and reconstruction parameters on radiomic feature
reproducibility - PMC [pmc.ncbi.nim.nih.gov]

e 2. The Radiology Assistant : RECIST 1.1 - examples [radiologyassistant.nl]

» To cite this document: BenchChem. [Refining imaging protocols for accurate response
assessment in S2101]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583422#refining-imaging-protocols-for-accurate-
response-assessment-in-s2101]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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